molecular formula C23H18ClN3O3 B3694166 5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B3694166
M. Wt: 419.9 g/mol
InChI Key: SGPVDKKAOUYVMP-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloro-substituted hydroxybenzene ring and an indole moiety, which are linked through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzohydrazide and 2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indole-3-carbaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino-substituted derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The indole moiety can also interact with various biological pathways, influencing cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxybenzohydrazide: Shares the chloro-substituted hydroxybenzene ring but lacks the indole moiety.

    2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indole-3-carbaldehyde: Contains the indole moiety but lacks the hydrazide linkage.

Uniqueness

5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to the combination of the chloro-substituted hydroxybenzene ring and the indole moiety linked through a hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-2-hydroxy-N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]iminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c24-16-10-11-20(28)18(14-16)22(29)26-25-21-17-8-4-5-9-19(17)27(23(21)30)13-12-15-6-2-1-3-7-15/h1-11,14,28,30H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPVDKKAOUYVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=C(C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Reactant of Route 2
5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Reactant of Route 3
5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Reactant of Route 4
5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Reactant of Route 5
5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Reactant of Route 6
5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

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